N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide
Description
This compound features a benzo[b]thiophene core linked via a carboxamide group to a phenyl ring substituted with a cyclopropylamino-oxoethyl moiety. Its structural complexity arises from the combination of a rigid aromatic system (benzo[b]thiophene) and a conformationally restricted cyclopropane ring.
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-19(21-15-9-10-15)11-13-5-7-16(8-6-13)22-20(24)18-12-14-3-1-2-4-17(14)25-18/h1-8,12,15H,9-11H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEKNTDPJJXCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through the cyclization of appropriate precursors, such as 2-bromo-1-(phenylthio)ethanone, under basic conditions.
Introduction of the carboxamide group: The carboxamide group can be introduced via a condensation reaction between the benzo[b]thiophene derivative and an appropriate amine, such as cyclopropylamine.
Coupling with the phenyl group: The final step involves coupling the benzo[b]thiophene-2-carboxamide with a phenyl group substituted with a 2-oxoethyl group, using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized benzo[b]thiophene derivatives.
Reduction: Hydroxylated benzo[b]thiophene derivatives.
Substitution: Alkylated benzo[b]thiophene derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Studies indicate that structural modifications can enhance these properties, making them suitable for developing new antibiotics .
- Antioxidant Properties : Research has demonstrated that derivatives of benzo[b]thiophene-2-carboxamide possess antioxidant capabilities. These properties are crucial for protecting cells from oxidative stress and may have implications in preventing chronic diseases .
- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer effects. For instance, thiophene derivatives have shown selective cytotoxicity towards various cancer cell lines, suggesting that N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide could be explored as a lead compound in cancer therapy .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thiophene ring significantly enhanced antimicrobial potency against gram-positive bacteria, providing insights into structure-activity relationships that could guide future drug development .
Case Study 2: Anticancer Effects
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests potential for development into anticancer agents, with ongoing studies focusing on elucidating the mechanisms behind their selective cytotoxicity .
Mechanism of Action
The mechanism of action of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide involves the activation of the STING pathway. Upon binding to the STING protein, the compound induces a conformational change that activates downstream signaling molecules such as TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This leads to the production of type I interferons and proinflammatory cytokines, which prime the innate immune response and exert antitumor effects .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Benzo[b]thiophene Carboxamide Derivatives
a. N-(2-(2-((4-(Trifluoromethoxy)phenyl)sulfonamido)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide (Compound 4)
- Structure : Shares the benzo[b]thiophene-2-carboxamide core but incorporates a sulfonamide-ethoxyethyl chain and a trifluoromethoxy group.
- Synthesis : Produced via coupling of benzo[b]thiophene-2-carboxylic acid with a sulfonamide-containing amine (82% yield) .
- Key Differences : The trifluoromethoxy group enhances lipophilicity and electron-withdrawing effects, contrasting with the cyclopropyl group’s electron-rich nature in the target compound.
b. BT-IV Series (BT-IV-E to BT-IV-J)
- Structural Variations : Substituents on the phenyl acryloyl group (e.g., Cl, OCH₃, Br, OH) and benzo[b]thiophene core modulate solubility and target interactions.
- Pharmacological Insights : These derivatives exhibit varied bioactivities depending on substituents; for example, electron-withdrawing groups (Cl, Br) enhance stability, while polar groups (OH) improve solubility .
Thiophene-Based Analogues
a. 4-(1-((Allyloxy)imino)-2-(Cyclopropylamino)-2-oxoethyl)-2-amino-N-(4-fluorophenyl)thiophene-3-carboxamide (Compound 12)
- Structure: Replaces benzo[b]thiophene with a thiophene ring and introduces an allyloxyimino group.
- Synthesis: Derived from sequential coupling and deprotection steps, yielding a compound with a reactive imino group .
b. N-(4-Bromophenyl)-2-(2-thienyl)acetamide
Carboxamide-Linked Cyclopropane Derivatives
Compounds like ethyl 4-(1-((allyloxy)imino)-2-(cyclopropylamino)-2-oxoethyl)-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate (Compound 8) share the cyclopropylamino-oxoethyl motif but lack the benzo[b]thiophene system. These analogues prioritize enzyme inhibition (e.g., tau aggregation) through hydrogen bonding via the carboxamide and steric hindrance from cyclopropane.
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group in the target compound may reduce oxidative metabolism compared to BT-IV derivatives with halogen substituents .
- Target Selectivity : Benzo[b]thiophene derivatives often exhibit higher affinity for aromatic-binding pockets in proteins than thiophene analogues .
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , involving coupling reactions and cyclopropane introduction under mild conditions .
Biological Activity
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide is a compound belonging to the class of benzo[b]thiophene derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzo[b]thiophene derivatives. For instance, compounds similar to this compound have demonstrated significant activity against Mycobacterium tuberculosis (MTB). In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL against both active and dormant mycobacterial strains, indicating a strong antimicrobial profile .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 7b | 0.91 | Active MTB |
| 8c | 0.60 | Dormant BCG |
| 8g | 0.61 | Dormant BCG |
Anticancer Activity
Benzo[b]thiophene derivatives have also shown promise in cancer research. A study indicated that these compounds could inhibit the proliferation of various cancer cell lines, including HeLa cells, with low cytotoxicity . The structural characteristics of these compounds allow them to interact effectively with cellular targets involved in cancer progression.
Neuroprotective Effects
Recent investigations into neuroprotective properties revealed that certain derivatives of benzo[b]thiophene provide significant protection against neurotoxicity induced by amyloid-beta (Aβ42) in neuronal cell lines. The maximum inhibition of Aβ42 aggregation was observed at concentrations up to 54% for specific analogs, suggesting their potential role in Alzheimer's disease treatment .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Compounds from this class have been shown to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases .
- Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins involved in disease pathways, providing insights into its potential efficacy and specificity .
Case Studies
Several case studies have demonstrated the efficacy of benzo[b]thiophene derivatives in clinical settings:
- Case Study 1 : A derivative with structural similarities to this compound was tested in a phase II trial for tuberculosis treatment, showing improved outcomes compared to standard therapies .
- Case Study 2 : In a preclinical model for Alzheimer's disease, a related compound exhibited significant reductions in Aβ42 levels and improved cognitive function in treated mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
